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Introduction

2-Bromoacetophenone, also known as phenacyl bromide, is a halogenated aromatic ketone
with the chemical formula CsH7BrO. It serves as a versatile reagent and building block in
organic synthesis, particularly in the pharmaceutical industry. Its reactivity, stemming from the
presence of both a carbonyl group and a reactive bromine atom on the a-carbon, makes it a
valuable precursor for the synthesis of a wide array of heterocyclic compounds and other
complex organic molecules. This technical guide provides an in-depth overview of the physical,
chemical, and biological properties of 2-bromoacetophenone, with a focus on its role as an
enzyme inactivator.

Physical and Chemical Properties

2-Bromoacetophenone is a crystalline solid at room temperature, typically appearing as off-
white to grey-green crystals.[1] It is characterized by a sharp, pungent odor and is a potent
lachrymator, causing irritation to the eyes and mucous membranes.[2][3]

Table 1: Physical Properties of 2-Bromoacetophenone
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Property Value References

Molecular Formula CsH7BrO [1]

Molecular Weight 199.04 g/mol [1][3]

CAS Number 70-11-1 [1]
Off-white to grey-green

Appearance , [1][4]
crystalline powder

Melting Point 48-51 °C [L][4][5][6]

Boiling Point 135 °C at 18 mmHg [1][5]16]

Density 1.476 g/cm3 [51[7]
Insoluble in water; Soluble in

Solubility ethanol, ether, benzene, and [8][9]
chloroform.

Flash Point >110 °C (>230 °F) [11[5]

Refractive Index

1.570 (estimate)

[1]5]

Table 2: Spectroscopic Data for 2-Bromoacetophenone

Spectroscopic Technique Key Features References
Signals corresponding to the
aromatic protons and the

1H NMR (CDClIs) methylene protons adjacent to [10]

the bromine and carbonyl

groups.

IR Spectrum

Characteristic absorption
bands for the C=0 stretching
of the ketone and C-Br

stretching.

Mass Spectrum

Molecular ion peak
corresponding to the molecular

weight of the compound.

[3]
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Chemical Reactivity and Applications

The chemical reactivity of 2-bromoacetophenone is dominated by the electrophilic nature of
the carbonyl carbon and the susceptibility of the a-carbon to nucleophilic attack, leading to the
displacement of the bromide ion. This dual reactivity makes it a valuable synthon in organic
chemistry.

It is widely used in the synthesis of various pharmaceuticals and other fine chemicals. A
notable application is its use as a precursor in the synthesis of Ubenimex, an
immunomodulatory agent used in cancer treatment. It also serves as a reagent for the
protection of carboxylic acids by converting them into their phenacyl esters, which are often
crystalline and easily purified.

Biological Activity: Irreversible Inactivation of
Aldehyde Dehydrogenase

2-Bromoacetophenone is a known irreversible inactivator of human liver aldehyde
dehydrogenase (ALDH) isoenzymes, specifically ALDH1 (E1) and ALDH2 (E2).[4] ALDHSs are a
family of enzymes responsible for the oxidation of aldehydes to carboxylic acids, playing a
crucial role in detoxification and metabolism.

The inactivation of ALDH by 2-bromoacetophenone is a result of the covalent modification of
specific amino acid residues within the enzyme's active site. Studies have identified glutamic
acid-268 (Glu-268) and cysteine-302 (Cys-302) as the primary targets for alkylation by 2-
bromoacetophenone. The reaction proceeds via a nucleophilic attack from the amino acid
residue on the electrophilic a-carbon of 2-bromoacetophenone, leading to the formation of a
covalent bond and the displacement of the bromide ion. This modification permanently alters
the enzyme's structure and renders it catalytically inactive.

The stoichiometry of inactivation has been shown to involve approximately two molecules of 2-
bromoacetophenone per tetrameric enzyme molecule to achieve significant loss of activity.[1]

Experimental Protocols
Synthesis of 2-Bromoacetophenone via Bromination of
Acetophenone
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This protocol describes a common laboratory method for the synthesis of 2-
bromoacetophenone.

Materials:

Acetophenone

e N-Bromosuccinimide (NBS)

e p-Toluenesulfonic acid

o Ethyl acetate (EtOAC)

e 1 M Sodium thiosulfate solution

e 1 M Sodium bicarbonate solution

e Deionized water

e Anhydrous sodium sulfate

e Mortar and pestle

 Rotary evaporator

Procedure:

In a mortar, add N-bromosuccinimide (2.0 g, 11.25 mmol), acetophenone (1.2 mL, 10.0
mmol), and p-toluenesulfonic acid (1.9 g, 11.0 mmol).

Grind the mixture with the pestle for 30 minutes.

Dilute the reaction mixture with 25 mL of ethyl acetate.

Wash the organic phase sequentially with 20 mL of 1 M sodium thiosulfate solution, 20 mL of
1 M sodium bicarbonate solution, and 20 mL of deionized water.

Dry the organic phase over anhydrous sodium sulfate.
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* Remove the solvent using a rotary evaporator to yield pure 2-bromoacetophenone. This
procedure typically affords a high yield of the product.

Determination of Aldehyde Dehydrogenase Inactivation

This protocol provides a general framework for assessing the irreversible inhibition of aldehyde
dehydrogenase by 2-bromoacetophenone. The specific concentrations and incubation times
may need to be optimized depending on the enzyme source and purity.

Materials:
o Purified human liver aldehyde dehydrogenase (ALDH1 or ALDH2)

» 2-Bromoacetophenone solution of known concentration (dissolved in a suitable solvent like
DMSO)

e Assay buffer (e.g., sodium phosphate buffer, pH 7.4)

 NAD™ solution

o Aldehyde substrate solution (e.g., acetaldehyde or a fluorogenic substrate)
o Spectrophotometer or fluorometer

o 96-well plates

Procedure:

o Enzyme Preparation: Prepare a solution of ALDH in the assay buffer to a final concentration
suitable for the assay.

¢ |nactivation Reaction:

o In a microcentrifuge tube or a well of a 96-well plate, pre-incubate the ALDH solution with
various concentrations of 2-bromoacetophenone at a constant temperature (e.g., 25°C
or 37°C).
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o A control reaction containing the enzyme and the solvent used for the inhibitor should be
run in parallel.

o At specific time intervals, withdraw aliquots from the incubation mixture.

o Measurement of Residual Enzyme Activity:

o Immediately dilute the aliquots into the assay buffer containing the substrate and NAD* to
initiate the enzymatic reaction. The dilution should be sufficient to stop the inactivation
process.

o Monitor the rate of NADH production by measuring the increase in absorbance at 340 nm
(for non-fluorogenic substrates) or the increase in fluorescence at the appropriate
excitation and emission wavelengths (for fluorogenic substrates).

o The residual enzyme activity is proportional to the initial rate of the reaction.
o Data Analysis:

o Plot the natural logarithm of the percentage of residual enzyme activity against the pre-
incubation time for each inhibitor concentration.

o For an irreversible inhibitor, this plot should yield a straight line with a slope equal to the
negative of the apparent first-order rate constant of inactivation (k_obs).

o The kinetic parameters of inactivation, such as the inhibition constant (K_i) and the
maximal rate of inactivation (k_inact), can be determined by plotting k_obs against the
inhibitor concentration.

Visualizations
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Caption: Synthetic workflow for the preparation of 2-Bromoacetophenone.
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Caption: Mechanism of irreversible inactivation of ALDH by 2-Bromoacetophenone.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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